4-(Thiophen-2-yl)-3-(trifluoromethyl)benzoic acid 4-(Thiophen-2-yl)-3-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16205876
InChI: InChI=1S/C12H7F3O2S/c13-12(14,15)9-6-7(11(16)17)3-4-8(9)10-2-1-5-18-10/h1-6H,(H,16,17)
SMILES:
Molecular Formula: C12H7F3O2S
Molecular Weight: 272.24 g/mol

4-(Thiophen-2-yl)-3-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC16205876

Molecular Formula: C12H7F3O2S

Molecular Weight: 272.24 g/mol

* For research use only. Not for human or veterinary use.

4-(Thiophen-2-yl)-3-(trifluoromethyl)benzoic acid -

Specification

Molecular Formula C12H7F3O2S
Molecular Weight 272.24 g/mol
IUPAC Name 4-thiophen-2-yl-3-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C12H7F3O2S/c13-12(14,15)9-6-7(11(16)17)3-4-8(9)10-2-1-5-18-10/h1-6H,(H,16,17)
Standard InChI Key YCPLMVFYFPHNGX-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid belongs to the class of benzoic acid derivatives substituted with heterocyclic and fluorinated groups. Its IUPAC name, 4-thiophen-3-yl-3-(trifluoromethyl)benzoic acid, reflects the positions of the thiophene (at the 4-position) and trifluoromethyl (at the 3-position) groups on the benzene ring . The molecular formula C12H7F3O2S\text{C}_{12}\text{H}_7\text{F}_3\text{O}_2\text{S} confirms the presence of 12 carbon, 7 hydrogen, 3 fluorine, 2 oxygen, and 1 sulfur atoms .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight272.24 g/mol
Density1.431±0.06g/cm31.431 \pm 0.06 \, \text{g/cm}^3
Boiling Point349.3±42.0C349.3 \pm 42.0^\circ \text{C}
SMILESC1=CC(=C(C=C1C(=O)O)C(F)(F)F)C2=CSC=C2
InChIKeyCMMVEZZYOACBRY-UHFFFAOYSA-N

Spectral Characterization

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The 1H^1\text{H} NMR spectrum exhibits characteristic signals for the thiophene protons (δ7.16ppm\delta \, 7.16 \, \text{ppm}) and the aromatic benzene ring (δ7.298.97ppm\delta \, 7.29–8.97 \, \text{ppm}) . The carbonyl group of the carboxylic acid appears as a singlet near δ12.00ppm\delta \, 12.00 \, \text{ppm} in 1H^1\text{H} NMR and δ165.9ppm\delta \, 165.9 \, \text{ppm} in 13C^13\text{C} NMR . IR spectroscopy confirms the presence of the carboxylic acid O–H stretch (25003300cm1\sim 2500–3300 \, \text{cm}^{-1}) and C=O stretch (1680cm1\sim 1680 \, \text{cm}^{-1}) .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 4-(thiophen-3-yl)-3-(trifluoromethyl)benzoic acid typically involves cross-coupling reactions between halogenated benzoic acids and thiophene derivatives. A reported method utilizes palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-4-(trifluoromethyl)benzoic acid and thiophen-3-ylboronic acid . Alternative approaches include rhodium(III)-catalyzed C–H activation reactions, where benzoic acids react with dioxazolones to form benzoxazinone intermediates .

Table 2: Optimization of Reaction Conditions for Benzoxazinone Synthesis

CatalystSolventTemperatureYield (%)
Rh(III)DCE80°C64
Rh(III)Toluene100°C58
Rh(III)DMF120°C42

Reactivity in Medicinal Chemistry

The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a valuable scaffold in drug discovery. For example, analogs of 4-(thiophen-3-yl)-3-(trifluoromethyl)benzoic acid have been evaluated as HDAC inhibitors, with 11f (a thiophene-carboxyl derivative) showing IC50_{50} values below 1μM1 \, \mu\text{M} against leukemia cell lines . The thiophene ring also participates in π-π stacking interactions with protein targets, improving binding affinity .

Applications in Materials Science

Aggregation-Induced Emission (AIE)

Benzoxazinones synthesized from 4-(thiophen-3-yl)-3-(trifluoromethyl)benzoic acid exhibit AIE properties, emitting intense fluorescence in aggregated states. Compound 3j, derived from this acid, shows a quantum yield (Φ\Phi) of 0.42 in the solid state, making it suitable for OLEDs and biosensors .

Coordination Chemistry

The carboxylic acid group enables coordination with metal ions. In rhodium(III) complexes, the deprotonated form of the acid acts as a bidentate ligand, facilitating C–H bond activation in catalytic cycles .

Future Directions

Further studies should explore enantioselective synthesis routes and the compound’s efficacy in targeting HDAC isoforms. Computational modeling could optimize its electronic properties for enhanced AIE performance .

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